molecular formula C21H19N5O4 B2928720 methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate CAS No. 1359065-94-3

methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate

Katalognummer: B2928720
CAS-Nummer: 1359065-94-3
Molekulargewicht: 405.414
InChI-Schlüssel: JBEPEJYAMRUSHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate (CAS Number: 1359065-94-3) is a chemical compound with the molecular formula C21H19N5O4 and a molecular weight of 405.41 g/mol. This reagent belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family, a scaffold recognized in scientific literature for its diverse pharmacological potential. The [1,2,4]triazolo[4,3-a]quinoxaline core is a privileged structure in medicinal chemistry research, with recent studies highlighting derivatives possessing notable biological activities. Scientific investigations have shown that analogs within this chemical family exhibit a range of properties, including cytotoxic activities on cancer cell lines such as melanoma. Furthermore, related compounds have been evaluated as inhibitors for enzymes like α-amylase and α-glucosidase, which are significant targets in metabolic disorder research, as well as acetylcholinesterase, a target in neurodegenerative disease studies. This specific methyl ester derivative is provided as a high-purity compound for research and development purposes. It is intended for use in various experimental applications, including but not limited to, hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules in drug discovery. Researchers can utilize this compound to explore new chemical space and develop novel bioactive agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

methyl 2-[[2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-17-23-24-19-20(28)25(15-10-6-7-11-16(15)26(17)19)12-18(27)22-14-9-5-4-8-13(14)21(29)30-2/h4-11H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEPEJYAMRUSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The compound belongs to a class of triazole derivatives known for their diverse biological activities. The structural formula can be represented as follows:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3

This structure features a quinoxaline nucleus and a triazole moiety, which are known for their roles in various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

  • Mechanism of Action : The triazole ring in this compound is hypothesized to inhibit fungal cytochrome P450 enzymes, leading to the disruption of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
  • Case Studies : In vitro studies have shown that similar triazole derivatives exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus niger. For instance, compounds with a similar structure demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against C. albicans .

Anticancer Activity

  • Mechanism of Action : The quinoxaline derivative has been associated with the induction of apoptosis in cancer cells. This is achieved through the activation of caspases and modulation of the Bcl-2 family proteins .
  • Research Findings : A study on quinoxaline derivatives indicated potent cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range. For example, methyl 2-(3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido) derivatives exhibited promising anticancer properties .

Pharmacological Profile

Activity TypeObserved EffectsReference
AntifungalEffective against C. albicans, MIC: 6.25 μg/mL
AnticancerInduced apoptosis in cancer cells
AntibacterialPotential activity against drug-resistant strains

Structure-Activity Relationship (SAR)

The biological activity of methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate can be influenced by various structural modifications:

  • Substituents on the Quinoxaline Ring : The presence of electron-donating groups enhances activity.
  • Alkyl Chain Length : Variations in alkyl chain length at specific positions have shown to affect potency; longer chains may reduce activity significantly .

Vergleich Mit ähnlichen Verbindungen

Triazoloquinazoline Derivatives

Example : 1-Substituted-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolines (e.g., compounds 8a–9c in ).

Property Target Compound Triazoloquinazolines
Core Structure [1,2,4]Triazolo[4,3-a]quinoxaline [1,2,4]Triazolo[4,3-a]quinazoline
Substituents 1-Ethyl, 4-oxo, methyl benzoate side chain 4-Methyl, variable thioacetamido/propanamido groups
Synthesis Hydrazinolysis of methyl 2-aminobenzoate derivatives followed by cyclization Azide coupling or DCC-mediated reactions with amino acid esters
Bioactivity Not explicitly reported (predicted: anticancer/H1-antihistamine) Non-sedative H1-antihistamine activity demonstrated

Key Differences :

  • The quinoxaline core (vs.
  • The benzoate ester in the target compound improves solubility compared to thioether-linked analogs in triazoloquinazolines .

Chlorobenzyl-Triazoloquinoxaline Derivatives

Example: N-(4-Chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide ().

Property Target Compound Chlorobenzyl Analog
Core Structure Identical triazoloquinoxaline backbone Identical triazoloquinoxaline backbone
Substituents 1-Ethyl, methyl benzoate 1-Methyl, 4-chlorobenzyl
Molecular Weight ~380–400 g/mol (estimated) 381.8 g/mol
Potential Bioactivity Predicted: Enhanced solubility for CNS penetration Likely: Improved lipophilicity for membrane targeting (e.g., kinase inhibition)

Key Differences :

  • The ethyl group in the target compound may reduce steric hindrance compared to the bulkier chlorobenzyl group.
  • The benzoate ester vs. chlorobenzyl substituent alters pharmacokinetics: benzoate increases hydrophilicity, while chlorobenzyl enhances lipophilicity .

Quinazolinone-Azo/Triazole Hybrids

Examples : Azo compounds (5–9 ) and 1,2,3-triazoles (11–12 ) from quinazolin-4(3H)-one (–3).

Property Target Compound Quinazolinone-Azo/Triazoles
Core Structure Triazoloquinoxaline Quinazolin-4(3H)-one with azo/triazole appendages
Substituents Acetamido-benzoate, ethyl group Azo dyes (e.g., -N=N-Ar) or 1,2,3-triazole rings
Synthesis Cyclization of acetamido intermediates Diazotization/coupling for azo; click chemistry for triazoles
Bioactivity Unreported (structural analogs show antimicrobial activity) Antimicrobial activity demonstrated against Gram-positive bacteria

Key Differences :

  • The triazoloquinoxaline core offers greater planar rigidity than azo-linked quinazolinones, favoring intercalation in biological targets .
  • Azo/triazole hybrids prioritize antimicrobial over CNS-related activities due to polar functional groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.